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molecular formula C13H23NO4 B1278352 2-((tert-Butoxycarbonyl)(cyclohexyl)amino)acetic acid

2-((tert-Butoxycarbonyl)(cyclohexyl)amino)acetic acid

Cat. No. B1278352
M. Wt: 257.33 g/mol
InChI Key: IDWHSUSIOBKSKI-UHFFFAOYSA-N
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Patent
US05700779

Procedure details

Boc-N-(cyclohexyl)glycine benzyl ester (14.0 g, 40 mmol) was dissolved in 240 mL anhydrous ethanol, flushed with dry nitrogen and combined carefully under inert atmosphere with 1.5 g of 10% palladium on carbon. Using a Parr apparatus the nitrogen atmosphere was replaced with hydrogen (43 P.S.I.) and the mixture was shaken over 24 hours at room temperature. The mixture was purged with nitrogen and the catalyst and solids were removed by filtration through a pad of celite. The filtrate was concentrated by rotary evaporation and the residue was taken up in 300 mL of ethyl acetate. The ethyl acetate layer was extracted with 150 mL of 1N sodium hydroxide solution. The basic solution was acidified in an ice bath to pH 3 with 1N hydrochloric acid solution. The acid solution was extracted with ethyl acetate (3×100 mL). This solution was washed with saturated sodium chloride solution and concentrated in vacuo to a colorless oil which was further dried under high vacuum. The resulting glass/solid was triturated with hexane, which after filtration and drying provided the title compound (8.89 g) as a colorless powder. M.P. 103-104 C (uncorr.) Anal. (C13H23NO4) C, H, N; C: calcd., 60.68; found, 60.77 H; calcd., 9.01; found, 9.20. N: calcd., 5.44; found, 5.44.
Name
Boc-N-(cyclohexyl)glycine benzyl ester
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:25])[CH2:10][N:11]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)C1C=CC=CC=1>C(O)C>[C:18]([N:11]([CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[CH2:10][C:9]([OH:25])=[O:8])([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]

Inputs

Step One
Name
Boc-N-(cyclohexyl)glycine benzyl ester
Quantity
14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CN(C1CCCCC1)C(=O)OC(C)(C)C)=O
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was shaken over 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with dry nitrogen
CUSTOM
Type
CUSTOM
Details
The mixture was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
the catalyst and solids were removed by filtration through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by rotary evaporation
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate layer was extracted with 150 mL of 1N sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The basic solution was acidified in an ice bath to pH 3 with 1N hydrochloric acid solution
EXTRACTION
Type
EXTRACTION
Details
The acid solution was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
This solution was washed with saturated sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a colorless oil which
CUSTOM
Type
CUSTOM
Details
was further dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The resulting glass/solid was triturated with hexane, which
FILTRATION
Type
FILTRATION
Details
after filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N(CC(=O)O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.89 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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